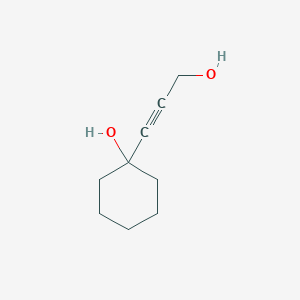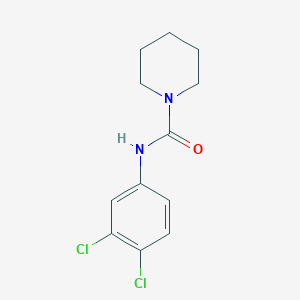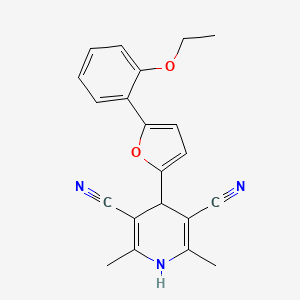
3-Isobutoxy-2-cyclohepten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutoxy-2-cyclohepten-1-one can be achieved through the condensation of isobutyryl chloride and 4-hydroxy-2-cyclohepten-1-one . The reaction is typically carried out in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst at 25°C for 3 hours, yielding the product with high efficiency .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Isobutoxy-2-cyclohepten-1-one, like other enones, undergoes various chemical reactions including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Nucleophiles such as organocopper reagents are commonly used.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Isobutoxy-2-cyclohepten-1-one is used in various fields of scientific research:
Biology: Its derivatives may be studied for potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the synthesis of fragrances and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Isobutoxy-2-cyclohepten-1-one involves its reactivity as an enone. Enones are known to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone, leading to the formation of various adducts . This reactivity is crucial for its role in organic synthesis and the development of new compounds.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: Another enone with similar reactivity, used in various addition reactions.
3-Isobutoxy-2-methyl-2-cyclohexen-1-one: A structurally similar compound with a methyl group at the 2-position.
Cyclopentane-1,3-dione: A compound with similar functional groups, used as an isostere for carboxylic acids.
Uniqueness
3-Isobutoxy-2-cyclohepten-1-one is unique due to its specific structure, which includes an isobutoxy group and a cycloheptenone ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized research applications .
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
3-(2-methylpropoxy)cyclohept-2-en-1-one |
InChI |
InChI=1S/C11H18O2/c1-9(2)8-13-11-6-4-3-5-10(12)7-11/h7,9H,3-6,8H2,1-2H3 |
InChI Key |
WRMJZTZUWYMLMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC(=O)CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dibenz[a,j]anthracene-7,14-dione](/img/structure/B11948534.png)


![Benzyl N-[(benzyloxy)carbonyl]glycylphenylalaninate](/img/structure/B11948551.png)


![4,4,4',4',6,6,6',6'-octamethylspiro[5H-1,3-benzoxaselenole-2,3'-cyclohexane]-1',2',7-trione](/img/structure/B11948563.png)
![Tribenzyl(4'-bromo-[1,1'-biphenyl]-4-yl)silane](/img/structure/B11948577.png)
![1-[4-(Dimethylamino)phenyl]-3-(3,4-dimethylphenyl)urea](/img/structure/B11948583.png)


![12-Oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione](/img/structure/B11948592.png)
